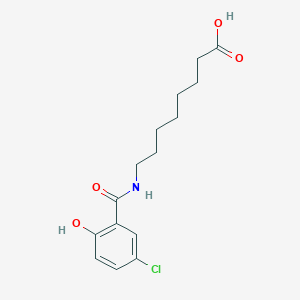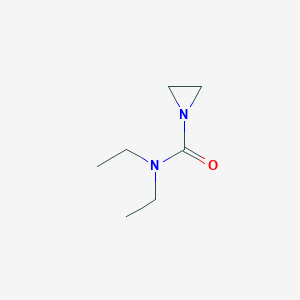
DL-Alanine-3-13C,2-d
Vue d'ensemble
Description
DL-Alanine-3-13C,2-d is a labeled amino acid where the carbon at the third position is replaced with the carbon-13 isotope, and the hydrogen at the second position is replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Alanine-3-13C,2-d can be synthesized through several methods. One common approach involves the isotopic exchange reaction where the hydrogen atoms are replaced with deuterium using deuterated reagents. The carbon-13 labeling is typically introduced through the use of carbon-13 enriched precursors .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar isotopic exchange reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Alanine-3-13C,2-d undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a keto group.
Reduction: The reduction of the carboxyl group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyruvate derivatives, while reduction can produce alaninol derivatives .
Applications De Recherche Scientifique
DL-Alanine-3-13C,2-d is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of DL-Alanine-3-13C,2-d involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Alanine-3-13C: Similar to DL-Alanine-3-13C,2-d but without the deuterium labeling.
DL-Alanine-2-13C,3,3,3-d3: Contains multiple deuterium labels along with carbon-13.
L-Alanine-3-13C,2,3,3-d3: The L-isomer of alanine with similar isotopic labeling
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying biochemical pathways. The combination of carbon-13 and deuterium labeling allows for more precise and detailed analysis compared to compounds with only one type of isotopic label .
Propriétés
IUPAC Name |
2-amino-2-deuterio(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IIHJGDGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([13CH3])(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583874 | |
| Record name | (3-~13~C,2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244237-64-7 | |
| Record name | (3-~13~C,2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3064907.png)
